molecular formula C7H12O2 B073839 (Z)-2-Heptenoic acid CAS No. 1577-31-7

(Z)-2-Heptenoic acid

Cat. No.: B073839
CAS No.: 1577-31-7
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-heptenoic acid is a 2-heptenoic acid having the cis configuration.

Properties

CAS No.

1577-31-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-hept-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5-

InChI Key

YURNCBVQZBJDAJ-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\C(=O)O

SMILES

CCCCC=CC(=O)O

Canonical SMILES

CCCCC=CC(=O)O

1577-31-7

Synonyms

(Z)-2-Heptenoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure followed was analogous to part (b) of Example 1, with the exception that (before the cracking reaction) the mixture was heated with 50 g of water at 90° C. for 60 minutes. 268 g of heptenoic acid (boiling point 139°-141° C./25) were obtained, corresponding to a yield of 84.8%, relative to valeraldehyde which had reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three
Yield
84.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-Heptenoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-2-Heptenoic acid
Reactant of Route 3
Reactant of Route 3
(Z)-2-Heptenoic acid
Reactant of Route 4
Reactant of Route 4
(Z)-2-Heptenoic acid
Reactant of Route 5
(Z)-2-Heptenoic acid
Reactant of Route 6
Reactant of Route 6
(Z)-2-Heptenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.